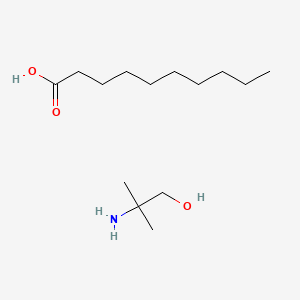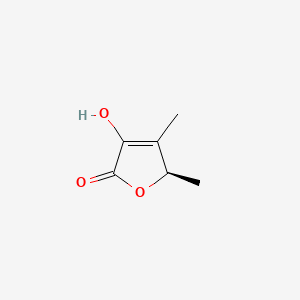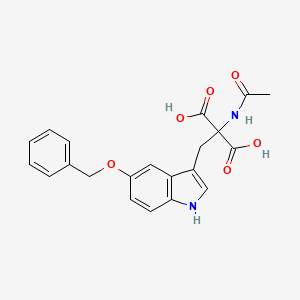
2-Acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonic acid is a complex organic compound with the molecular formula C21H20N2O6 and a molecular weight of 396.393 g/mol . This compound is characterized by the presence of an indole moiety, which is a significant structural motif in many biologically active molecules .
Preparation Methods
The synthesis of 2-Acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonic acid typically involves multiple steps. One common synthetic route includes the use of 5-benzyloxygramine as a starting material . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
2-Acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety makes it relevant in the study of biological processes and enzyme interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonic acid can be compared with other indole derivatives, such as:
2-Acetamido-3-(1H-indol-3-yl)propanoic acid: This compound has a similar indole structure but differs in its side chain composition.
5-Benzyloxy-3-(2-acetamino-2,2-dicarboxy-ethyl)-indole: Another related compound with variations in its functional groups.
Properties
CAS No. |
85391-99-7 |
|---|---|
Molecular Formula |
C21H20N2O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-acetamido-2-[(5-phenylmethoxy-1H-indol-3-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C21H20N2O6/c1-13(24)23-21(19(25)26,20(27)28)10-15-11-22-18-8-7-16(9-17(15)18)29-12-14-5-3-2-4-6-14/h2-9,11,22H,10,12H2,1H3,(H,23,24)(H,25,26)(H,27,28) |
InChI Key |
NVXJPXIZOAASQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


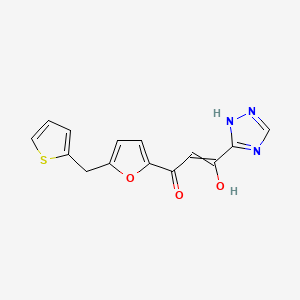
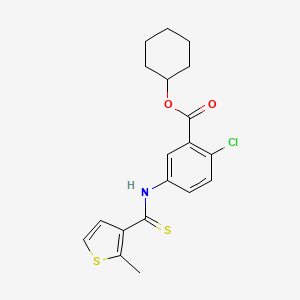
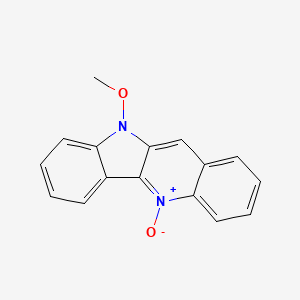


![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
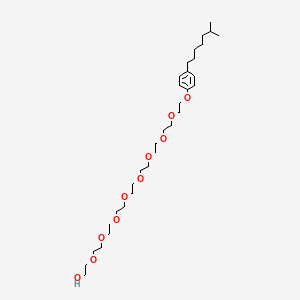
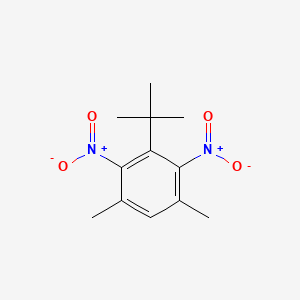
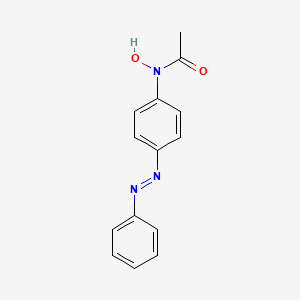
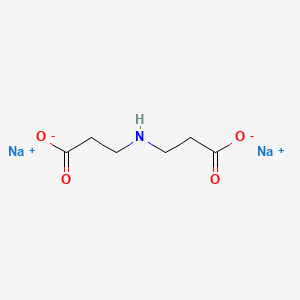
![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
